N-{4-[3-(9H-carbazol-9-yl)-2-hydroxypropoxy]phenyl}benzamide
Overview
Description
N-{4-[3-(9H-carbazol-9-yl)-2-hydroxypropoxy]phenyl}benzamide: is a complex organic compound that features a carbazole moiety linked to a benzamide structure through a hydroxypropoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[3-(9H-carbazol-9-yl)-2-hydroxypropoxy]phenyl}benzamide typically involves multiple steps:
Formation of the Carbazole Derivative: The initial step involves the preparation of the 9H-carbazole derivative. This can be achieved through the reaction of carbazole with appropriate reagents under controlled conditions.
Hydroxypropoxyphenyl Intermediate: The next step involves the synthesis of the hydroxypropoxyphenyl intermediate. This is typically done by reacting phenol derivatives with epichlorohydrin in the presence of a base to form the hydroxypropoxy group.
Coupling Reaction: The final step involves coupling the carbazole derivative with the hydroxypropoxyphenyl intermediate and then reacting this product with benzoyl chloride to form the final benzamide compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-{4-[3-(9H-carbazol-9-yl)-2-hydroxypropoxy]phenyl}benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The benzamide group can be reduced to form an amine.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
N-{4-[3-(9H-carbazol-9-yl)-2-hydroxypropoxy]phenyl}benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and photovoltaic cells.
Mechanism of Action
The mechanism of action of N-{4-[3-(9H-carbazol-9-yl)-2-hydroxypropoxy]phenyl}benzamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, or inflammation, depending on its specific application.
Comparison with Similar Compounds
Similar Compounds
N-{4-[3-(9H-carbazol-9-yl)-2-hydroxypropoxy]phenyl}acetamide: Similar structure but with an acetamide group instead of a benzamide group.
N-{4-[3-(9H-carbazol-9-yl)-2-hydroxypropoxy]phenyl}methanamide: Similar structure but with a methanamide group.
Uniqueness
N-{4-[3-(9H-carbazol-9-yl)-2-hydroxypropoxy]phenyl}benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. This uniqueness makes it particularly valuable for specialized applications in materials science and medicinal chemistry.
Properties
IUPAC Name |
N-[4-(3-carbazol-9-yl-2-hydroxypropoxy)phenyl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H24N2O3/c31-22(18-30-26-12-6-4-10-24(26)25-11-5-7-13-27(25)30)19-33-23-16-14-21(15-17-23)29-28(32)20-8-2-1-3-9-20/h1-17,22,31H,18-19H2,(H,29,32) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHTQVZZHFRDAPM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)OCC(CN3C4=CC=CC=C4C5=CC=CC=C53)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H24N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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